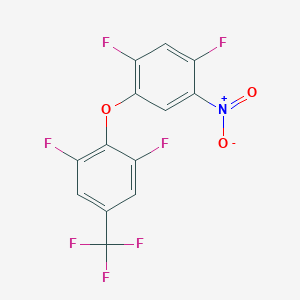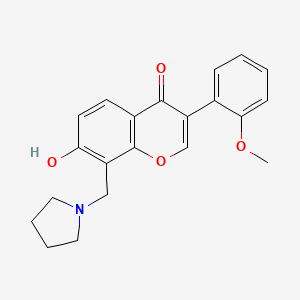
7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as hydroxy, methoxy, and pyrrolidinylmethyl, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Phenol derivatives, methoxybenzaldehyde, and pyrrolidine.
Key Reactions:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: Potential use in the development of pharmaceuticals, agrochemicals, or materials science.
作用機序
The mechanism of action of “7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
Flavonoids: Natural compounds with similar chromen-4-one structures.
Coumarins: Compounds with a benzopyrone core structure.
Isoflavones: Compounds with a similar phenylchromen-4-one structure.
Uniqueness
“7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4/c1-25-19-7-3-2-6-14(19)17-13-26-21-15(20(17)24)8-9-18(23)16(21)12-22-10-4-5-11-22/h2-3,6-9,13,23H,4-5,10-12H2,1H3 |
InChIキー |
XHNRWXSEDSVREU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B14091502.png)
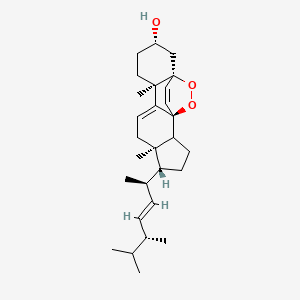
![N-[3-(1H-benzimidazol-2-yl)propyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14091516.png)
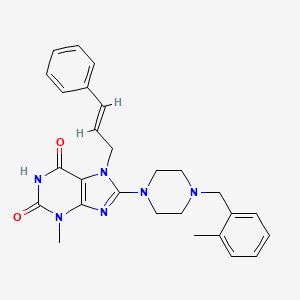
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14091528.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)
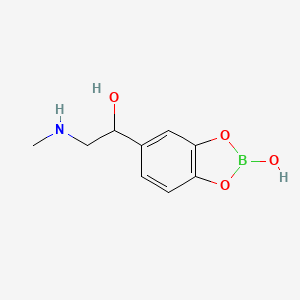

![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B14091579.png)
